2-Chloro-n-{2-[1-methyl-3-(propan-2-yl)-1h-1,2,4-triazol-5-yl]ethyl}pyridine-3-sulfonamide
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Overview
Description
2-Chloro-n-{2-[1-methyl-3-(propan-2-yl)-1h-1,2,4-triazol-5-yl]ethyl}pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyridine ring, a triazole ring, and a sulfonamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-{2-[1-methyl-3-(propan-2-yl)-1h-1,2,4-triazol-5-yl]ethyl}pyridine-3-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a chloropyridine compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-{2-[1-methyl-3-(propan-2-yl)-1h-1,2,4-triazol-5-yl]ethyl}pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-n-{2-[1-methyl-3-(propan-2-yl)-1h-1,2,4-triazol-5-yl]ethyl}pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-n-{2-[1-methyl-3-(propan-2-yl)-1h-1,2,4-triazol-5-yl]ethyl}pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The triazole ring may also contribute to its biological activity by interacting with various receptors and proteins.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-n-{2-[1-methyl-3-(propan-2-yl)-1h-1,2,4-triazol-5-yl]ethyl}pyridine-3-sulfonamide: This compound is unique due to its specific combination of functional groups and structural features.
Other Sulfonamides: Compounds such as sulfamethoxazole and sulfasalazine share the sulfonamide group but differ in their overall structure and specific biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyridine ring, triazole ring, and sulfonamide group, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O2S/c1-9(2)13-17-11(19(3)18-13)6-8-16-22(20,21)10-5-4-7-15-12(10)14/h4-5,7,9,16H,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNBTHKINIZEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=N1)CCNS(=O)(=O)C2=C(N=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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